6-Fluoroquinazoline-2-carboxylic acid
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Overview
Description
6-Fluoroquinazoline-2-carboxylic acid is a fluorinated derivative of quinazoline, a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of a fluorine atom at the 6th position of the quinazoline ring enhances its chemical properties, making it a valuable compound for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-aminobenzonitrile with ethyl fluoroacetate under basic conditions, followed by cyclization and oxidation steps . The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: Industrial production of 6-fluoroquinazoline-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroquinazoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents like amines or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can be further utilized in medicinal chemistry .
Scientific Research Applications
6-Fluoroquinazoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-fluoroquinazoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Quinazoline-2-carboxylic acid: Lacks the fluorine atom, resulting in different chemical properties.
6-Chloroquinazoline-2-carboxylic acid: Contains a chlorine atom instead of fluorine, affecting its reactivity and biological activity.
6-Bromoquinazoline-2-carboxylic acid: The presence of a bromine atom alters its chemical behavior compared to the fluorinated derivative.
Uniqueness: The presence of the fluorine atom in 6-fluoroquinazoline-2-carboxylic acid enhances its lipophilicity and metabolic stability, making it a unique and valuable compound for drug development and other scientific applications .
Properties
Molecular Formula |
C9H5FN2O2 |
---|---|
Molecular Weight |
192.15 g/mol |
IUPAC Name |
6-fluoroquinazoline-2-carboxylic acid |
InChI |
InChI=1S/C9H5FN2O2/c10-6-1-2-7-5(3-6)4-11-8(12-7)9(13)14/h1-4H,(H,13,14) |
InChI Key |
NRPZGLIQYMUGBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1F)C(=O)O |
Origin of Product |
United States |
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